molecular formula C14H10N2O2 B1268573 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one CAS No. 7265-24-9

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B1268573
CAS No.: 7265-24-9
M. Wt: 238.24 g/mol
InChI Key: NSEDDEBVJPEPRI-UHFFFAOYSA-N
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Description

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its bicyclic structure, which includes a benzene ring fused to an oxazine ring

Biochemical Analysis

Biochemical Properties

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling . By inhibiting HDACs, this compound can modulate the acetylation status of histones, thereby affecting transcriptional activity and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals . Additionally, this compound can affect cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as HDACs, and inhibits their enzymatic activity . This inhibition results in increased acetylation of histones, leading to changes in chromatin structure and gene expression. Furthermore, this compound can interact with other proteins involved in cell signaling pathways, thereby modulating their activity and downstream effects on cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various experimental conditions, but its effects on cellular function can change over time. For instance, prolonged exposure to this compound can lead to sustained inhibition of HDAC activity and persistent changes in gene expression . Additionally, the compound’s degradation products may also influence cellular processes, necessitating careful monitoring of its stability and activity over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been shown to exert therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active or inactive metabolites, which may further influence its biological activity and toxicity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake and accumulation in specific tissues . Additionally, binding proteins such as albumin can influence the compound’s distribution and bioavailability, affecting its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, where it interacts with HDACs and other nuclear proteins . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its biological effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 2-aminophenol with aromatic aldehydes. One common method includes the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and mesoporous titania–alumina mixed oxide (MTAMO) as a catalyst at 50°C . This reaction yields the desired benzoxazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to facilitate the reaction and improve the overall process .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzoxazines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and an oxazine ring allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(2-aminophenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEDDEBVJPEPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356950
Record name 2-(2-Amino-phenyl)-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7265-24-9
Record name 2-(2-Amino-phenyl)-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-(2-Nitrophenyl)-3,1-benzoxazin-4-one (1.1 g, 4.10 mmole) was suspended in 40 ml of ethyl acetate, with platinum oxide (100 mg) being added, and the resulting reaction mixture was hydrogenated at atmospheric pressure with vigorous stirring. After 3 hours, the catalyst was removed and the solvent was rotoevaporated. The residual yellow oil was subjected to flash chromatography to give a homogeneous product. Recrystallization from acetone provided the analytical sample, m.p. 163°-165° C. (lit.* 162° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
Reactant of Route 2
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
Reactant of Route 3
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one
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Q & A

Q1: What makes 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-ones interesting for photochemical studies?

A: These molecules exhibit a phenomenon called ESIPT, where upon light absorption, a proton is transferred within the molecule itself. This process leads to the formation of a tautomer, a structural isomer, in an excited electronic state. [, , ] This behavior makes them promising candidates for applications like fluorescent probes and molecular switches.

Q2: How do substituents on the nitrogen atom of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-ones influence their ESIPT behavior?

A: Research indicates that both the type and size of the substituent on the nitrogen atom can significantly impact ESIPT. Electron-withdrawing groups and bulky substituents have been shown to influence the rate and efficiency of the proton transfer process. [, ] This is likely due to their effects on the molecule's electronic structure and steric hindrance, respectively.

Q3: What experimental techniques are used to study the ultrafast ESIPT process in these molecules?

A: One of the studies utilizes femtosecond transient absorption spectroscopy to investigate the dynamics of ESIPT. [] This technique allows researchers to observe the formation and decay of different excited states involved in the proton transfer process on a femtosecond timescale, providing valuable insights into the mechanism of ESIPT.

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